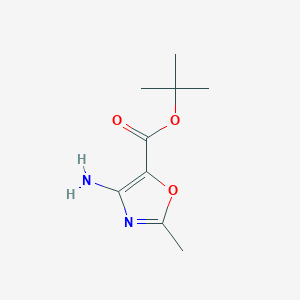
5-Boc-amino-2-methyl-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Boc-amino-2-methyl-oxazole is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the 5-position and a methyl group at the 2-position of the oxazole ring. This compound is of significant interest in medicinal and pharmaceutical chemistry due to its potential biological activities and its role as a synthetic intermediate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Boc-amino-2-methyl-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino ester with urea in ethanol to form the oxazole ring, followed by Boc-protection using Boc-anhydride and DMAP (4-dimethylaminopyridine) as a catalyst . The final product is obtained after saponification with sodium hydroxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Boc-amino-2-methyl-oxazole undergoes various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazole N-oxides.
Reduction: Reduction reactions can lead to the formation of oxazolines or oxazolidines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole N-oxides, while reduction can produce oxazolines or oxazolidines .
Applications De Recherche Scientifique
5-Boc-amino-2-methyl-oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and protein-ligand binding due to its ability to form stable complexes.
Industry: The compound is utilized in the production of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged for various applications.
Mécanisme D'action
The mechanism of action of 5-Boc-amino-2-methyl-oxazole involves its interaction with specific molecular targets and pathways. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property allows the compound to participate in various biochemical reactions, potentially inhibiting or modulating the activity of target enzymes and receptors.
Comparaison Avec Des Composés Similaires
- O-oxazole (Oo)
- N-oxazole (No)
- Hydroxyisoxazole (Hi)
Comparison: 5-Boc-amino-2-methyl-oxazole is unique due to the presence of the Boc protecting group, which enhances its stability and reactivity in synthetic applications. Compared to other oxazole derivatives, it offers distinct advantages in terms of its chemical properties and potential biological activities .
Propriétés
Formule moléculaire |
C9H14N2O3 |
|---|---|
Poids moléculaire |
198.22 g/mol |
Nom IUPAC |
tert-butyl 4-amino-2-methyl-1,3-oxazole-5-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-5-11-7(10)6(13-5)8(12)14-9(2,3)4/h10H2,1-4H3 |
Clé InChI |
MYOTUWIJVGAMAZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(O1)C(=O)OC(C)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















